8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride
Overview
Description
The compound “8’-Fuoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride” is a type of organic compound . It is also known as “tert-Butyl 8’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate” with a molecular formula of C18H25FN2O2 . The average mass of this compound is 320.402 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a spiro[piperidine-4,3’-quinoline] ring system, which is a type of bicyclic compound where the two rings share a single atom . The compound also contains a fluoro group and a carboxylate group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C18H25FN2O2, an average mass of 320.402 Da, and a monoisotopic mass of 320.190002 Da . Additional properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Synthesis of Functionalized Spiro Compounds : A study by Shi and Yan (2016) demonstrated the efficient synthesis of functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] through a three-component reaction involving 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate, highlighting the chemical versatility of such compounds (Shi & Yan, 2016).
Synthesis Methods under Nonconventional Conditions : Dandia et al. (2007) synthesized a series of fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] using rapid one-pot multi-component reactions under microwave irradiation and sonication, showcasing efficient synthesis methods for producing fluorinated quinoline derivatives (Dandia, Gautam, & Jain, 2007).
Intramolecular Acyl Transfer in Spiropiperidine Scaffolds : Méndez and Kouznetsov (2011) reported an effective synthesis of attractive spiropiperidine scaffolds based on intramolecular acyl transfer processes in certain spiro compounds, using simple and mild reaction conditions. This highlights the potential of these compounds in creating novel molecular structures (Méndez & Kouznetsov, 2011).
Synthesis and Transformations in Spiro-4-piperidines : Kouznetsov et al. (2005) explored the synthesis of new dihydrospiro(quinoline-2,4'-piperidines) and found acetyl migration under debenzylation conditions, adding to the understanding of chemical behavior and potential applications of these spiro compounds (Kouznetsov et al., 2005).
Antimicrobial Applications : Kumar et al. (2008) conducted an atom-economic and stereoselective synthesis of several spiro-piperidin-4-ones and evaluated their activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications of these compounds (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Antibacterial Activity : Vinoth, Vadivel, and Lalitha (2021) synthesized certain spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives and evaluated their antibacterial activities against human pathogenic bacteria, suggesting their potential in antibacterial applications (Vinoth, Vadivel, & Lalitha, 2021).
Future Directions
Properties
IUPAC Name |
8-fluorospiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-10-3-1-2-9-8-13(4-6-15-7-5-13)12(17)16-11(9)10;/h1-3,15H,4-8H2,(H,16,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCVBNNDWZGEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(C(=CC=C3)F)NC2=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439898-04-0 | |
Record name | Spiro[piperidine-4,3′(2′H)-quinolin]-2′-one, 8′-fluoro-1′,4′-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439898-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.